tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate
Description
tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate is a chiral carbamate derivative featuring a cyclopentene ring substituted with a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 1-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where its stereochemical integrity and functional groups enable selective transformations. The Boc group enhances stability during synthetic steps, while the electron-withdrawing cyano group modulates reactivity in cycloaddition or substitution reactions. Its crystal structure and hydrogen-bonding patterns (if resolved) would align with principles described in hydrogen-bonding analyses .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-3-cyanocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
KYYWEUNSFOYUGT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a cyanocyclopentene derivative with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its stability and ability to form hydrogen bonds, which can be useful in drug design and development .
Medicine
In medicine, derivatives of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications .
Industry
Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . Additionally, the cyanocyclopentene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, stereochemistry, and applications:
Key Observations :
Functional Group Diversity: The cyano group in the target compound contrasts with boronate esters (e.g., CAS 1643574-07-5), which enable metal-catalyzed cross-couplings . Hydroxyl-containing analogs (e.g., CAS 155975-19-2) facilitate hydrogen bonding and crystallization, critical for resolving enantiomers .
Stereochemical Impact :
- The R-configuration in the target compound vs. S-configuration in CAS 155836-47-8 alters substrate recognition in asymmetric catalysis or enzymatic interactions .
Synthetic Utility: Boronate-containing analogs (CAS 1643574-07-5) are pivotal in Suzuki-Miyaura reactions, whereas the target compound’s cyano group may favor nucleophilic additions or cyclizations .
Thermodynamic Stability :
- Boc protection in all analogs enhances stability under acidic conditions, but steric bulk (e.g., diphenyl groups in CAS 155836-47-8) may slow reaction kinetics .
Research Findings and Methodological Insights
- Crystallography : Structural characterization of similar compounds relies on programs like SHELXL for refinement, particularly for resolving chiral centers and hydrogen-bonding networks .
- Synthetic Routes : Boc-protected intermediates are typically synthesized via carbamate formation using (Boc)₂O under mild conditions (e.g., room temperature, GC-monitored reactions) .
- Safety Profiles : Most analogs (e.g., CAS 1426129-50-1) are classified as low-hazard laboratory chemicals, though steric bulk may influence handling requirements .
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